molecular formula C13H10ClNO2 B1361127 2-Chloro-N-(4-hydroxyphenyl)benzamide CAS No. 35607-02-4

2-Chloro-N-(4-hydroxyphenyl)benzamide

Cat. No.: B1361127
CAS No.: 35607-02-4
M. Wt: 247.67 g/mol
InChI Key: OLWMCHGHFRPBTM-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Class of Compounds

Benzamides are a significant class of organic compounds that feature a carboxamide attached to a benzene (B151609) ring. ontosight.ai This structural motif is a common scaffold found in a wide array of biologically active molecules and functional materials. The versatility of the benzamide structure allows for extensive chemical modifications, enabling researchers to fine-tune the physicochemical and biological properties of the resulting compounds.

The broader benzamide class has been extensively studied, revealing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nanobioletters.comnih.gov The presence of the amide linkage is crucial as it can participate in hydrogen bonding, a key interaction in biological systems. The aromatic ring provides a scaffold for various substitutions, which can influence the molecule's size, shape, and electronic properties, thereby affecting its interaction with biological targets.

Research Rationale and Significance of Investigating 2-Chloro-N-(4-hydroxyphenyl)benzamide and its Analogues

The investigation of this compound and its analogues is driven by its potential as a versatile building block in the synthesis of novel compounds with desired functionalities. sriramchem.com The specific structural features of this compound offer several points for chemical modification, making it an attractive starting material for creating libraries of related molecules for screening purposes.

The key structural components and their significance in research are:

2-Chloro Substituent: The presence of a chlorine atom at the ortho-position of the benzoyl ring can influence the molecule's conformation and electronic properties. This can be a critical factor in its binding affinity to biological targets.

N-(4-hydroxyphenyl) Group: The hydroxyl group on the phenyl ring can act as a hydrogen bond donor and acceptor, which is often important for biological activity. It also provides a site for further chemical derivatization.

Amide Linkage: The amide bond provides structural rigidity and the capacity for hydrogen bonding.

Research into analogues of this compound often involves modifying these key features to explore structure-activity relationships (SAR). For instance, studies on related N-phenylbenzamide derivatives have shown that substitutions on the phenyl rings can significantly impact their biological effects, such as antiviral or cytotoxic activities. mdpi.comnih.gov By systematically altering the substituents, researchers can identify which chemical features are essential for a particular biological effect.

While specific, detailed research findings on the biological activity of this compound itself are not extensively documented in publicly available literature, the rationale for its investigation lies in its utility as a precursor for more complex molecules. The broader family of benzamide derivatives has shown promise in various therapeutic areas. For example, certain benzamide derivatives have been investigated for their ability to inhibit enzymes or modulate cellular pathways involved in disease. mdpi.com

A general synthetic route to N-benzamides involves the reaction of a substituted benzoyl chloride with a corresponding amine. nanobioletters.com In the case of this compound, this would typically involve the reaction of 2-chlorobenzoyl chloride with 4-aminophenol (B1666318).

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMCHGHFRPBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343113
Record name 2-Chloro-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35607-02-4
Record name 2-Chloro-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chloro-N-(4-hydroxyphenyl)benzamide

The formation of the amide bond is central to the synthesis of this compound. This is typically achieved through condensation reactions, a well-established method in organic chemistry.

The most direct route to benzamide (B126) formation involves the condensation of a carboxylic acid with an amine. semanticscholar.org This reaction, however, can be limited by the need for high temperatures to drive off the water byproduct, which can potentially degrade the reactants or products. acsgcipr.org To circumvent these harsh conditions, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid (2-chlorobenzoic acid) to a more reactive derivative, such as an acyl chloride (2-chlorobenzoyl chloride). This intermediate then readily reacts with an amine (4-aminophenol) to form the desired benzamide.

Another approach is the acid-catalyzed condensation, which has been studied in detail for reactions like the one between benzamide and glyoxal. mdpi.comresearchgate.net While not a direct synthesis of the target compound, these studies provide insight into the complex equilibria and potential side products in condensation chemistry. mdpi.com Forcing conditions can be avoided by activating the carboxylic acid, which installs a leaving group on the acyl group that is easily displaced by the amine. acsgcipr.org

A different strategy involves the decarboxylative condensation of hydroxylamines and α-ketoacids, which forms the amide bond under mild, catalyst-free conditions by mixing the components in a polar solvent with gentle heating. nih.gov

The synthesis of structurally similar compounds, such as N-arylacetamides, provides valuable insights into the formation of the N-acylhydroxyphenyl linkage. nih.gov Specifically, the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide, an analog of the target compound, has been described. nih.govcardiff.ac.uk This process involves the reaction of 4-aminophenol (B1666318) with chloroacetyl chloride.

Research has focused on developing highly chemoselective and environmentally friendly N-chloroacetylation methods. One such protocol allows for the efficient acylation of amino compounds like amino alcohols and amino acids using chloroacetyl chloride in a phosphate (B84403) buffer, a metal-free and biocompatible condition. researchgate.net This reaction is rapid, typically completing within 20 minutes, and produces high yields of the chloroacetamide products without the need for chromatographic separation. researchgate.net The selectivity of this method is notable, as anilines and aliphatic amines can be acylated in the presence of more sensitive functional groups like alcohols and phenols. researchgate.net

Table 1: Comparison of Acylation Methods for N-Acylhydroxyphenyl Derivatives
MethodReagentsConditionsKey AdvantagesReference
Standard Acylation4-aminophenol, Chloroacetyl chlorideEthanol solutionHigh yield (89%) nih.gov
Chemoselective N-chloroacetylationAmino compounds, Chloroacetyl chloridePhosphate buffer, Metal-freeEco-friendly, Rapid (20 min), High chemoselectivity, No chromatography needed researchgate.net

Novel Synthetic Approaches and Catalyst Systems for Benzamide Derivatives

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient methods for creating benzamide derivatives, utilizing technologies like ultrasound and novel catalyst systems.

Ultrasonic-assisted organic synthesis has emerged as a powerful green chemistry tool. nih.govutrgv.edu The physical process of cavitation, induced by ultrasound, creates localized high temperatures and pressures, which can significantly enhance reaction rates and mass transfer. nih.gov This technique has been successfully applied to the synthesis of various benzamides.

One reported method describes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable catalyst, Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net The key advantages of this approach are the short reaction times, high yields, simple procedure, and the eco-friendly nature of the process. researchgate.net Similarly, ultrasound has been used for the rapid, catalyst-free synthesis of quinazolinones from o-aminobenzamides and aldehydes at ambient temperature. rsc.org

Table 2: Ultrasound-Assisted Synthesis of Benzamide Derivatives and Related Compounds
Reaction TypeReactantsSolvent/CatalystKey FindingsReference
Direct CondensationBenzoic acids, AminesDiatomite earth@IL/ZrCl4Green, rapid, high-yielding, and uses a recoverable catalyst. researchgate.net
CycloadditionBenzohydrazide, Chloro acetyl chlorideDMF, Triethylamine (B128534)Green chemistry tool for synthesizing complex benzamide derivatives. nih.gov
Condensation Cyclizationo-aminobenzamides, AldehydesNone (catalyst-free)Facile and efficient, reaction completes in 15 minutes at ambient temperature. rsc.org
Aza-Michael ReactionAmines, α,β-unsaturated compoundsWater or solvent-freeRemarkable rate enhancement; no catalysts or solid supports needed. utrgv.edu

A significant challenge in synthesizing hydroxylated benzanilides is achieving regioselectivity—placing the hydroxyl group at a specific position on the aromatic rings. semanticscholar.orgrsc.org Traditional condensation methods often struggle with this, as they rely on the availability of pre-hydroxylated starting materials, which can lead to side reactions. semanticscholar.org

A novel, diversity-oriented synthesis strategy involves the direct, regioselective C(sp²)-H hydroxylation of a pre-formed benzanilide (B160483) scaffold. semanticscholar.orgrsc.orgnih.gov This method uses transition metal catalysts to activate and hydroxylate a specific C-H bond. Remarkably, the choice of catalyst dictates the position of the new hydroxyl group. rsc.orgnih.gov

Palladium (Pd(II)) Catalysis : Directs hydroxylation to the ortho-position of the benzoyl ring. semanticscholar.orgrsc.org

Ruthenium (Ru(II)) Catalysis : Directs hydroxylation to the ortho-position of the aniline (B41778) ring. semanticscholar.orgrsc.org

This dual-catalyst system provides a powerful tool for creating a diverse library of hydroxylated benzanilides from simple precursors. nih.govdntb.gov.ua The reaction shows excellent functional group tolerance and gives high yields. rsc.orgresearchgate.net Computational studies have revealed that the regioselectivity is controlled by a combination of steric and electronic factors. semanticscholar.orgrsc.org

Derivatization Strategies and Analogous Compound Synthesis

The structure of this compound, with its chloro and hydroxyl functional groups, offers multiple sites for further chemical modification to create a library of analogous compounds. sriramchem.com The hydroxyl group can be transformed into alkyl or aryl ethers, while the aromatic rings can undergo further substitution. nih.gov

A common strategy in medicinal chemistry is to synthesize a series of derivatives from a core structure to explore structure-activity relationships. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was created by taking a central acid chloride intermediate and reacting it with a variety of aromatic, aliphatic, and heterocyclic amines. nih.gov This approach allows for the systematic modification of one part of the molecule while keeping the core intact, enabling the fine-tuning of its biological properties. nih.gov

Synthesis of Substituted Benzamide Analogues

The synthesis of substituted benzamide analogues is a cornerstone of medicinal chemistry, allowing for the systematic investigation of structure-activity relationships. A primary method for creating N-substituted benzamides involves the reaction of a carboxylic acid with an amine. For instance, N-benzylbenzamide derivatives can be prepared by activating a carboxylic acid, such as 4-formylbenzoic acid, with isobutyl chloroformate in the presence of triethylamine, followed by the addition of a substituted benzylamine. This mixed anhydride (B1165640) method provides a reliable route to the desired amide.

Another significant class, N-benzoyl-2-hydroxybenzamides, are typically synthesized by reacting salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov This straightforward acylation reaction yields a range of analogues where the benzoyl group is substituted with different functional moieties. nih.gov The resulting products can often be purified by crystallization or preparative HPLC. nih.gov

Furthermore, more complex benzamide analogues featuring heterocyclic rings have been developed. For example, benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) ring are synthesized through a multi-step pathway. nih.gov This process can involve cyanation of a benzoate (B1203000) precursor, reaction with hydroxylamine (B1172632) to form an amidoxime, and subsequent cyclization with an acid chloride (e.g., 3,6-dichloropicolinoyl chloride) to form the 1,2,4-oxadiazole ring. nih.gov The final step involves hydrolysis of the ester and reaction with a substituted aniline to form the target benzamide. nih.gov

Table 1: Synthesis of Substituted Benzamide Analogues

Starting Materials Key Reagents Product Type Reference
4-Formylbenzoic acid, 2-(Trifluoromethyl)benzylamine Isobutyl chloroformate, Triethylamine N-Benzylbenzamide acs.org
Salicylamide, Substituted acid chlorides Pyridine N-Benzoyl-2-hydroxybenzamide nih.gov
Methyl 2-chloro-5-cyanobenzoate, Substituted aniline NH₂OH·HCl, 3,6-Dichloropicolinoyl chloride Pyridine-linked 1,2,4-oxadiazole benzamide nih.gov

Generation of Acylthiourea and Thiazolidinone Derivatives

The benzamide scaffold is also a precursor for generating acylthiourea and thiazolidinone derivatives, which are known for their diverse biological activities. The synthesis of N-acyl thioureas typically involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone. nih.gov This reaction forms an in-situ acyl isothiocyanate intermediate, which then reacts with a primary amine via nucleophilic addition to yield the final N-acyl thiourea (B124793) derivative. nih.govuran.ua

Thiazolidin-4-one derivatives are commonly synthesized through the cyclocondensation of an imine (Schiff base) with a sulfur-containing reagent, most frequently thioglycolic acid. researchgate.netnih.gov The initial Schiff base can be formed from the condensation of an amine with an aromatic aldehyde. The subsequent reaction with thioglycolic acid, often in the presence of a catalyst like zinc chloride, leads to the formation of the five-membered thiazolidinone ring. researchgate.netnih.gov Variations of this method allow for the introduction of a wide range of substituents on the thiazolidinone core. nih.govscilit.comjocpr.com

Table 2: Synthesis of Acylthiourea and Thiazolidinone Derivatives

Derivative Type General Method Key Reagents Reference
N-Acyl Thiourea Acyl isothiocyanate formation and amine addition Acid chloride, Ammonium thiocyanate, Amine nih.gov
Thiazolidin-4-one Cyclocondensation Schiff base (Amine + Aldehyde), Thioglycolic acid researchgate.netnih.gov

Formation of Azetidinone Derivatives with Modified Phenyl Substituents

Azetidin-2-ones, also known as β-lactams, are a significant class of heterocyclic compounds. Their synthesis from benzamide-related precursors is a well-established chemical transformation. The most common route is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene. In practice, this is often achieved by treating the Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine. derpharmachemica.comjetir.orgglobalresearchonline.net

The process begins with the synthesis of a Schiff base, typically by refluxing an amine with a substituted aromatic aldehyde in a solvent like ethanol, sometimes with a catalytic amount of acid. derpharmachemica.commdpi.com This imine intermediate is then reacted with chloroacetyl chloride. The triethylamine acts as a base to deprotonate the imine and facilitate the [2+2] cycloaddition reaction, resulting in the formation of the four-membered azetidinone ring with a chlorine atom at the 3-position. mdpi.comresearchgate.net This method allows for significant variation in the substituents on the phenyl rings attached to both the nitrogen and the C4 position of the azetidinone ring. mdpi.com

Table 3: General Synthesis of Azetidinone Derivatives

Step Reaction Key Reagents Intermediate/Product Reference
1 Schiff Base Formation Amine, Aromatic aldehyde Imine derpharmachemica.com
2 Cycloaddition Chloroacetyl chloride, Triethylamine 3-Chloro-2-azetidinone jetir.orgmdpi.com

N-Benzoyl-2-hydroxybenzamide Series Modifications

The N-Benzoyl-2-hydroxybenzamide (salicylanilide) scaffold has been a subject of extensive modification to explore its therapeutic potential. The primary synthesis involves the condensation of salicylamide with various benzoyl chlorides in pyridine, which serves as both the solvent and a base. nih.gov This reaction allows for the introduction of a diverse array of substituents onto the N-benzoyl ring. nih.gov

Further modifications can be carried out on the core structure. For instance, the amide linker itself can be altered. Treatment of an N-benzoyl-2-hydroxybenzamide with Lawesson's reagent in a high-boiling solvent like chlorobenzene (B131634) can convert the amide carbonyl to a thioamide. nih.gov This transformation introduces a sulfur atom into the linker, significantly altering the electronic and steric properties of the molecule. nih.gov These modifications have been instrumental in developing compounds with potent activity against various pathogens. researchgate.netnih.govasm.org

Benzenesulfonamide (B165840) Analogues and Their Preparation

Benzenesulfonamide analogues represent another important class of compounds derived from structures related to N-(4-hydroxyphenyl)benzamide. The synthesis of these analogues often involves building the molecule through key bond-forming reactions. A common strategy is the copper-catalyzed cross-coupling reaction between a substituted phenyl bromide and an amine. nih.gov

For the preparation of more complex benzenesulfonamides, a multi-step sequence can be employed. For example, a substituted aniline can first be converted into a benzenesulfonyl chloride via a Sandmeyer reaction (using sodium nitrite (B80452) and HCl, followed by SO₂/CuCl₂). nih.gov The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or an amine to form the sulfonamide. This sulfonamide can then be further functionalized. For instance, an Ullmann-type coupling reaction using copper(I) iodide (CuI), L-proline, and a base like K₃PO₄ can be used to couple the sulfonamide with another aryl or heterocyclic component. nih.gov These synthetic strategies provide access to a wide range of structurally diverse benzenesulfonamide analogues. tuni.finih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-N-(4-hydroxyphenyl)benzamide, both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework.

Proton NMR (¹H-NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The structure of this compound features several distinct proton environments: the aromatic protons on the 2-chlorobenzoyl ring, the aromatic protons on the 4-hydroxyphenyl ring, the amide proton (N-H), and the hydroxyl proton (O-H).

The aromatic region of the spectrum is expected to be complex, with signals typically appearing between 6.8 and 8.0 ppm. The four protons on the 4-hydroxyphenyl ring should appear as two distinct doublets due to their symmetry (an AA'BB' system). The four protons on the 2-chlorobenzoyl ring would present as a more complex multiplet pattern due to their unique electronic environments. The amide (N-H) and hydroxyl (O-H) protons are expected to appear as broad singlets, with chemical shifts that can be highly dependent on the solvent, concentration, and temperature.

Table 1: Expected ¹H-NMR Signals for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic H (4-hydroxyphenyl) ~ 6.8 - 7.5 Doublet Two signals, integrating to 2H each.
Aromatic H (2-chlorobenzoyl) ~ 7.3 - 7.8 Multiplet Four protons in distinct environments.
Amide H (N-H) ~ 8.0 - 10.0 Broad Singlet Shift is solvent and concentration dependent.

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Based on its structure, this compound is expected to show 13 distinct signals in its proton-decoupled ¹³C-NMR spectrum, assuming no coincidental overlap of signals.

Key signals include the carbonyl carbon (C=O) of the amide group, which is typically found significantly downfield (160-170 ppm). The aromatic carbons will appear in the range of 115-160 ppm. The carbon bearing the chloro group (C-Cl) and the carbon bearing the hydroxyl group (C-OH) will have their chemical shifts influenced by these electronegative substituents.

Table 2: Expected ¹³C-NMR Signal Regions for this compound

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O) 160 - 170
Aromatic (C-OH) 150 - 160
Aromatic (C-Cl) 130 - 140
Aromatic (C-N) 130 - 140
Quaternary Aromatic 125 - 140

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₀ClNO₂, with a monoisotopic mass of approximately 247.04 g/mol . ontosight.aiuni.lu

In high-resolution mass spectrometry (HRMS), the compound would be expected to show a molecular ion peak ([M]⁺) or pseudo-molecular ion peaks such as [M+H]⁺ or [M-H]⁻ with high mass accuracy. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion, with a second peak ([M+2]) approximately one-third the intensity of the main peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in tandem MS (MS/MS) would provide further structural confirmation. Common fragmentation pathways for benzamides include the cleavage of the amide bond. This could lead to the formation of a 2-chlorobenzoyl cation (m/z ≈ 139) and a 4-hydroxyphenylaminyl radical, or alternatively, cleavage to produce a phenyl cation after the loss of the amide group. researchgate.net

Table 3: Predicted m/z for Key Ions of this compound

Adduct / Ion Predicted m/z Notes
[M-H]⁻ 246.0327 Negative ion mode
[M]⁺ 247.0395 Molecular ion
[M+H]⁺ 248.0473 Positive ion mode, protonated molecule
[M+Na]⁺ 270.0292 Sodium adduct

Data predicted and sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

Key expected absorptions include a broad band for the O-H stretch of the hydroxyl group, a sharp peak for the N-H stretch of the secondary amide, and a strong absorption for the C=O stretch (Amide I band). Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, would also be present in their characteristic regions.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenol O-H Stretch, broad 3200 - 3600
Amide N-H Stretch 3100 - 3500
Aromatic C-H Stretch 3000 - 3100
Amide C=O (Amide I) Stretch 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
Amide N-H Bend (Amide II) 1510 - 1570
C-O Stretch 1200 - 1300

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding.

An extensive review of scientific literature reveals a notable scarcity of specific preclinical research data for the compound This compound across the detailed biological activities specified in the requested article outline.

While the broader classes of compounds to which this compound belongs, such as benzamides and N-phenylbenzamides, have been the subject of various biological investigations, direct studies on this specific chemical entity are not sufficiently available in the public domain to construct a scientifically accurate and detailed article as per the provided structure.

For instance, while general N-substituted benzamides have been noted for their potential to modulate the NF-κB pathway and affect mitochondrial functions, specific experimental data—such as IC₅₀ values or detailed cellular responses for this compound—are not available. nih.govnih.gov Similarly, in the area of anticancer research, cytotoxicity assessments against specific cell lines like HL-60, HeLa, and MDA-MB-231 are documented for numerous other synthetic compounds, but not explicitly for this compound. mdpi.comresearchgate.netnih.gov

In the realm of antimicrobial research, studies have been conducted on isomers and derivatives. For example, N-(2-chlorophenyl)-2-hydroxybenzamide, a related salicylanilide (B1680751), demonstrated activity against Gram-positive bacteria but not Gram-negative bacteria. nih.gov Other complex derivatives of 2-chloro-benzamide have shown activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. jpionline.orgbohrium.com Likewise, various benzamide (B126) and salicylanilide scaffolds have been investigated for antitubercular properties. nih.govmdpi.com However, this information cannot be directly extrapolated to definitively describe the activity of this compound due to the critical role that specific molecular structure and substituent positions play in determining biological activity.

Therefore, due to the lack of specific and detailed preclinical data for this compound in the specified areas of investigation, it is not possible to generate the requested article while adhering to the strict requirements for scientific accuracy and focus.

Preclinical Biological Activity Investigations and Cellular Mechanisms

Anti-Microbial and Anti-Tubercular Research

Anti-Tubercular Efficacy against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. Benzamide (B126) derivatives have emerged as a promising class of compounds with anti-tubercular properties. While direct studies on 2-Chloro-N-(4-hydroxyphenyl)benzamide are not extensively documented, research on related salicylanilides, which share the N-arylbenzamide core, has identified compounds with potent activity against Mycobacterium tuberculosis. For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide was identified as a lead compound in a high-throughput screen. youtube.com

The anti-mycobacterial activity of these compounds is often influenced by the nature and position of substituents on both aromatic rings. The following table presents the anti-tubercular activity of selected benzamide and quinolone derivatives against M. tuberculosis.

Compound/Derivative ClassStrainMIC (µg/mL)Reference
Quinolone Derivative 6b6M. tuberculosis H37Rv1.2 - 3 nih.gov
Quinolone Derivative 6b12M. tuberculosis H37Rv1.2 - 3 nih.gov
Quinolone Derivative 6b21M. tuberculosis H37Rv1.2 - 3 nih.gov
Quinolone Derivative 6b21MDR-TB strain0.9 nih.gov

Investigation of Anti-Biofilm Properties

Bacterial biofilms are notoriously difficult to eradicate and contribute to persistent infections. The ability of chemical agents to inhibit biofilm formation or disperse existing biofilms is a critical area of research. While specific data on the anti-biofilm properties of this compound is lacking, studies on related structures offer some clues. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit biofilm formation of fluconazole-resistant Candida albicans and Candida parapsilosis by up to 92% and disrupt preformed biofilms by up to 87%. scielo.brnih.gov

Research into other scaffolds, such as 2-aminobenzimidazoles, which share some structural similarities with the benzamide core, has identified compounds that strongly inhibit and disperse Pseudomonas aeruginosa biofilms. eurekaselect.com The following table summarizes the anti-biofilm activity of 2-chloro-N-phenylacetamide.

CompoundBiofilm-Forming OrganismActivityConcentrationReference
2-chloro-N-phenylacetamideCandida albicansInhibition up to 92%MIC nih.gov
2-chloro-N-phenylacetamideCandida parapsilosisInhibition up to 92%MIC nih.gov
2-chloro-N-phenylacetamideCandida albicansDisruption up to 87%MIC scielo.br
2-chloro-N-phenylacetamideCandida parapsilosisDisruption up to 87%MIC scielo.br

Other Investigated Biological Activities for Benzamide Scaffolds

Exploration of Anti-inflammatory Potential

The benzamide scaffold is a constituent of several anti-inflammatory drugs. Studies on N-substituted benzamides have demonstrated their potential to inhibit inflammatory responses. For example, certain nicotinamide (B372718) and N-substituted benzamide derivatives have shown dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) production in mice. nih.gov The mechanism for this activity is suggested to be through the inhibition of the transcription factor NF-κB. nih.gov

Furthermore, salicylanilides, which are N-aryl derivatives of salicylic (B10762653) acid, have been investigated for their anti-inflammatory properties. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, with IC50 values significantly lower than that of acetylsalicylic acid. nih.gov

The table below presents the in vitro anti-inflammatory activity of selected benzamide derivatives.

CompoundAssayIC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProteinase inhibitory activity0.04 - 0.07 nih.gov
Acetylsalicylic acid (Reference)Proteinase inhibitory activity0.4051 ± 0.0026 nih.gov

Contribution of Hydroxyphenyl Moiety to Antioxidant Activity

The presence of a hydroxyphenyl group in a molecule is often associated with antioxidant activity due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. In the context of N-(hydroxyphenyl)benzamide derivatives, this moiety is expected to contribute to their antioxidant potential.

Studies on N-(3-hydroxyphenyl)benzamide and its derivatives have been conducted to evaluate their antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.net The results of such studies can provide insights into the structure-activity relationship and the role of the hydroxyl group in antioxidant efficacy.

The antioxidant activity of N-(3-hydroxyphenyl)benzamide is presented in the following table.

CompoundAssay% Inhibition (at 0.5mM)IC50 (µM)Reference
N-(3-hydroxyphenyl)benzamideDPPH66.61 ± 0.11283.21 ± 0.25 researchgate.net

Analgesic and Antipyretic Properties of Related Analogs

The benzamide structure is found in some analgesic compounds. Research into 2-aminobenzamide (B116534) derivatives has identified compounds with analgesic effects similar to non-narcotic analgesic drugs. bohrium.com The analgesic potency of these derivatives in the writhing test was found to be a function of the octanol-water partition coefficient. bohrium.com Interestingly, these specific 2-aminobenzamide derivatives did not exhibit antipyretic effects. bohrium.com However, other studies on different benzamide derivatives have reported both anti-inflammatory and analgesic properties. indexcopernicus.com

Structure Activity Relationships Sar and Ligand Design Principles

Impact of Substituents on Biological Potency and Selectivity

The biological activity of the 2-Chloro-N-(4-hydroxyphenyl)benzamide molecule is significantly influenced by its substituent groups: the chloro group on the benzoyl ring and the hydroxyl group on the N-phenyl ring. These substituents, along with other potential modifications to the benzamide (B126) core, play crucial roles in the molecule's potency and selectivity.

The introduction of a chlorine atom at the 2-position of the benzoyl ring has a profound effect on the molecule's properties. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological activity of a compound. The chloro substituent is an electron-withdrawing group, which can increase the lipophilicity of the molecule. researchgate.neteurochlor.org This enhanced lipophilicity can improve the compound's ability to cross cell membranes and interact with hydrophobic pockets within a biological target. chemrxiv.org

In broader studies of benzamide derivatives, the presence and position of halogen substituents have been shown to be critical for biological activity. For instance, in a series of N-phenylbenzamide analogs developed as antischistosomal agents, electron-withdrawing groups, including chloro substituents, were found to enhance potency. nih.gov The position of the halogen is also a key determinant of activity. While specific studies on the 2-chloro substitution in this exact molecule are limited, research on related compounds suggests that this modification can lead to a significant increase in bioactivity. The "magic chloro" effect, as it is sometimes referred to in drug discovery, can arise from various factors including altered acidity of nearby functional groups, changes in molecular conformation, enhanced hydrophobic binding, and the formation of halogen bonds with the target protein. chemrxiv.org However, it is important to note that the effect of chlorination is context-dependent and can sometimes be detrimental to activity depending on the specific protein-ligand interaction. chemrxiv.org

Table 1: Impact of Halogenation on Biological Activity of Benzamide Analogs
Compound/Analog SeriesHalogen SubstituentPositionObserved Effect on ActivityReference(s)
N-phenylbenzamide AnalogsChloro (Cl)meta, paraImproved antischistosomal potency nih.gov
General BenzamidesChloro (Cl)Aromatic ringCan enhance bioactivity by increasing lipophilicity and interaction with target proteins researchgate.neteurochlor.org
Various Drug ScaffoldsChloro (Cl)VariousCan lead to a >100,000-fold improvement in bioactivity chemrxiv.org

The hydroxyl (-OH) group located at the 4-position of the N-phenyl ring is another critical determinant of the molecule's pharmacological profile. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding site of a target protein. nih.gov Such hydrogen bonds are fundamental for molecular recognition and the stability of the ligand-protein complex.

The antioxidant properties of phenolic compounds are well-documented, and the hydroxyl group is central to this activity. nih.govresearchgate.net It can donate a hydrogen atom to neutralize free radicals, a mechanism that is relevant in various pathological conditions. nih.gov Structure-activity relationship studies on phenolic compounds have consistently shown that the number and position of hydroxyl groups are directly related to their antioxidant capacity. nih.govcncb.ac.cn For instance, compounds with multiple hydroxyl groups often exhibit higher free radical scavenging activity. nih.gov In the context of this compound, this hydroxyl group could contribute to a potential antioxidant effect, alongside its role in target binding.

The benzamide core of this compound offers a versatile scaffold for further structural modifications. The introduction of various alkyl, aryl, and heteroaryl substituents on either the benzoyl or the N-phenyl ring can systematically alter the compound's steric, electronic, and hydrophobic properties, thereby fine-tuning its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzamides have demonstrated that descriptors related to molecular shape and connectivity are key in modeling their antimicrobial activity. nih.govdocumentsdelivered.com This indicates that the size and branching of substituents can significantly impact potency. For example, in a study of N-substituted benzimidazole (B57391) derived carboxamides, the nature and position of substituents on the benzimidazole core were found to be critical for their biological activity. tandfonline.com

The introduction of different aryl or heteroaryl rings can lead to new interactions with the target protein, such as pi-stacking or additional hydrogen bonds, potentially increasing affinity and selectivity. For instance, the replacement of a phenyl ring with a pyridazinyl ring in some N-phenylbenzamides was explored to improve properties like solubility. nih.gov Similarly, substitutions on the N-phenyl ring of N-(2-aminophenyl)benzamides were shown to significantly affect their inhibitory activity against histone deacetylase 2 (HDAC2). nih.gov

Table 2: Effects of Substitutions on the Benzamide Core in Analogous Compounds
Compound SeriesSubstituent TypeLocationImpact on ActivityReference(s)
N-phenylbenzamidesElectron-withdrawing groups (e.g., NO2)Anilide and carboxylic portionsImproved antischistosomal potency nih.gov
Substituted BenzamidesTopological and shape descriptorsGeneral scaffoldCorrelated with antimicrobial activity nih.govdocumentsdelivered.com
N-(2-aminophenyl)benzamidesVarious substituents on the N-phenyl ringN-phenyl ringModulated HDAC2 inhibition nih.gov
Benzimidazole-derived carboxamidesMethoxy groups, other substituentsBenzimidazole coreInfluenced antioxidative potential tandfonline.com

Conformational Analysis and Molecular Recognition

Computational Approaches to SAR Elucidation

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and rationalize the structure-activity relationships of molecules like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr This method can provide valuable insights into the binding mode of this compound with a hypothetical or known biological target. By simulating the interaction between the ligand and the protein's active site, it is possible to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity. niscpr.res.inresearchgate.netniscpr.res.in

For example, docking studies on 3-chlorobenzamide (B146230) have been used to predict its binding affinity to cancer-related proteins. niscpr.res.inresearchgate.netniscpr.res.in Similarly, docking simulations of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues helped to define their interaction with the COX-2 enzyme. nih.govresearchgate.net For this compound, a molecular docking study could elucidate how the 2-chloro and 4-hydroxyl groups contribute to binding. The chloro group might engage in hydrophobic or halogen bonding interactions, while the hydroxyl group could form critical hydrogen bonds with the protein. The results of such simulations can guide the design of new analogues with improved potency and selectivity.

Table 3: Predicted Binding Affinities from Docking Studies of Related Benzamides
CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Reference(s)
3-chlorobenzamideHuman Matrix metalloproteinase-2-6.5 niscpr.res.inresearchgate.netniscpr.res.in
3-chlorobenzamideHuman progesterone (B1679170) and allosteric inhibitor-6.0 niscpr.res.inresearchgate.netniscpr.res.in
2MNQ (a benzamide derivative)Breast cancer-related protein 1M17-7.2 researchgate.net

In Silico Evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical phase in the drug discovery and development pipeline. In recent years, in silico computational models have emerged as indispensable tools for the early prediction of these properties. These predictive models allow for the rapid and cost-effective screening of large compound libraries, helping to identify candidates with favorable pharmacokinetic and safety profiles while flagging those with potential liabilities. This section details the in silico ADMET evaluation of this compound, utilizing established and validated computational platforms to generate a comprehensive pharmacokinetic and toxicity profile.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound, C1=CC(=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)O)Cl, was submitted to the SwissADME and pkCSM web servers for the prediction of its ADMET properties. The outcomes of these analyses provide valuable insights into the molecule's drug-likeness and potential behavior in vivo.

Pharmacokinetic Properties

The predicted pharmacokinetic parameters for this compound are summarized below, offering a glimpse into its potential absorption, distribution, and metabolism.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Weight 247.68 g/mol Within the range for good oral bioavailability.
LogP (Octanol/Water Partition Coefficient) 3.12 Indicates good lipophilicity, favoring membrane permeability.
Water Solubility (LogS) -3.85 Moderately soluble in water.
Absorption
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (log Papp) 0.95 cm/s High permeability across the intestinal cell line model.
P-glycoprotein (P-gp) Substrate No Not likely to be subject to efflux by P-glycoprotein.
Distribution
Blood-Brain Barrier (BBB) Permeability Yes Predicted to cross the blood-brain barrier.
Volume of Distribution (VDss) 0.55 L/kg Suggests moderate distribution into tissues.
Metabolism
Cytochrome P450 (CYP) Inhibition
CYP1A2 Inhibitor No Unlikely to inhibit the CYP1A2 enzyme.
CYP2C19 Inhibitor Yes Potential to inhibit the CYP2C19 enzyme.
CYP2C9 Inhibitor Yes Potential to inhibit the CYP2C9 enzyme.
CYP2D6 Inhibitor No Unlikely to inhibit the CYP2D6 enzyme.

Data generated using SwissADME and pkCSM web servers.

The analysis indicates that this compound possesses physicochemical properties conducive to good oral bioavailability. Its high predicted gastrointestinal absorption and Caco-2 permeability suggest efficient uptake from the gut. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux transporter, which further supports its potential for good absorption.

Regarding its distribution, the compound is predicted to cross the blood-brain barrier, which could be a desirable or undesirable trait depending on the intended therapeutic target. The predicted volume of distribution suggests that the compound will distribute moderately into the tissues from the bloodstream.

The metabolic profile prediction reveals potential interactions with certain cytochrome P450 enzymes. Specifically, this compound is predicted to be an inhibitor of CYP2C19 and CYP2C9. This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by these enzymes. It is not predicted to inhibit CYP1A2, CYP2D6, or CYP3A4, which are other major drug-metabolizing enzymes.

Toxicity Profile

The in silico toxicity assessment provides an early indication of the potential safety risks associated with a compound. The predicted toxicity profile for this compound is presented below.

Table 2: Predicted Toxicological Properties of this compound

Parameter Predicted Value Interpretation
AMES Toxicity Non-mutagenic Unlikely to be mutagenic.
hERG I Inhibitor No Low risk of cardiotoxicity related to hERG channel inhibition.
Hepatotoxicity Yes Potential risk of liver toxicity.
Skin Sensitization No Unlikely to cause skin sensitization.

Data generated using the pkCSM web server.

The computational toxicity analysis predicts that this compound is unlikely to be mutagenic, as indicated by the negative AMES toxicity prediction. Furthermore, it is not predicted to be an inhibitor of the hERG I potassium channel, suggesting a low risk of drug-induced cardiac arrhythmias. The compound is also not predicted to be a skin sensitizer.

However, a potential area of concern is the prediction of hepatotoxicity, which suggests a risk of liver injury. This is a significant finding that would require careful experimental validation in subsequent preclinical studies. The predicted maximum tolerated dose in humans is moderate.

Mechanistic Studies and Molecular Target Identification

Elucidation of Cellular and Subcellular Mechanisms of Action

Detailed studies on the specific cellular and subcellular mechanisms of action of 2-Chloro-N-(4-hydroxyphenyl)benzamide are not extensively documented in publicly available research. However, the broader class of substituted benzamides has been investigated for its cytotoxic effects on various cancer cell lines.

Some substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cells. For instance, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide demonstrated the ability to reduce proliferation and trigger programmed cell death in the G361 melanoma cell line in a dose-dependent manner. This was evidenced by an increase in apoptotic markers, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP) nih.gov.

Furthermore, other benzamide (B126) derivatives have been observed to cause cell cycle arrest. For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide arrested prostate cancer cells in the G1 phase of the cell cycle nih.gov. Similarly, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were found to arrest the G2/M cell cycle and induce apoptosis in pancreatic carcinoma cells researchgate.net. While these findings are for related compounds, they suggest potential avenues of investigation for the cellular mechanisms of this compound.

Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase IX, Mycobacterial Enoyl Reductase InhA)

Direct inhibitory activity of this compound against specific enzymes such as Carbonic Anhydrase IX (CA IX) and Mycobacterial Enoyl Reductase (InhA) has not been explicitly reported. However, the benzamide scaffold is present in molecules that do exhibit such inhibitory effects.

Carbonic Anhydrase IX: Benzene (B151609) sulfonamides are a well-known class of CA inhibitors. While direct data for this compound is unavailable, other sulfonamide-containing benzamide derivatives have been explored for their CA IX inhibitory potential plos.orgnih.govresearchgate.net. For example, ureido-substituted benzene sulfonamides have been identified as potent and selective inhibitors of CA IX and CA XII plos.org. The development of selective inhibitors for CA IX is an active area of research in cancer therapy.

Mycobacterial Enoyl Reductase InhA: InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a validated target for antitubercular drugs. Although direct inhibition by this compound has not been demonstrated, a class of direct InhA inhibitors, the 4-hydroxy-2-pyridones, which share some structural similarities, have been identified through high-throughput screening and have shown potent bactericidal activity nih.gov. The broader class of salicylanilides, which are structurally related to 2-hydroxy-N-phenylbenzamides, has also been investigated for antimycobacterial activity mdpi.com.

Receptor Interaction Studies (e.g., Opioid Receptors for Analogues)

There is no direct evidence to suggest that this compound interacts with opioid receptors. However, research into structurally analogous compounds has revealed interactions with this receptor class.

Studies on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which can be considered analogues of the core benzamide structure, have identified them as a new class of opioid receptor antagonists nih.gov. Further exploration led to the discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as potent and selective kappa opioid receptor antagonists nih.gov. These findings highlight that modifications to the core benzamide structure can lead to compounds with significant affinity and selectivity for opioid receptors semanticscholar.orgresearchgate.net.

Interrogation of Key Molecular Pathways (e.g., KRAS signaling pathway)

Currently, there is no published research directly linking this compound to the interrogation of the KRAS signaling pathway. The effects of this specific compound on key molecular pathways involved in cell proliferation, survival, and differentiation remain to be elucidated.

Analytical Method Development and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. For 2-Chloro-N-(4-hydroxyphenyl)benzamide, reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging a non-polar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of this compound would be developed and validated to ensure its accuracy, precision, linearity, and sensitivity. While a specific, publicly available validated method for this exact compound is not detailed in the provided search results, a representative method can be described based on the analysis of structurally similar N-arylbenzamides. The following table outlines a potential set of HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18 (Octadecyl-silica), 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a wavelength of 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Retention Time Expected to be in the range of 3-7 minutes

Detailed Research Findings:

The development of an HPLC method for this compound would involve a systematic study to optimize the separation of the main compound from any potential impurities or starting materials. The choice of a C18 column is based on the non-polar nature of the benzamide (B126) derivative. The mobile phase composition, particularly the ratio of acetonitrile to water, would be fine-tuned to achieve a suitable retention time and resolution. The addition of a small amount of formic acid helps to improve peak shape and suppress the ionization of the phenolic hydroxyl group.

The quantification of this compound is achieved by creating a calibration curve. This involves preparing a series of standard solutions of the compound at known concentrations and injecting them into the HPLC system. The peak area of the analyte is then plotted against its concentration to generate a linear regression curve. The concentration of an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The purity of a sample is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

For monitoring the synthesis of this compound, a TLC method would be employed to track the consumption of the reactants (e.g., 2-chlorobenzoyl chloride and 4-aminophenol) and the formation of the product. The choice of the stationary and mobile phases is critical for achieving good separation.

A representative TLC method for this compound is detailed in the table below.

ParameterDescription
Stationary Phase Silica gel 60 F254 coated on aluminum plates
Mobile Phase A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v)
Visualization UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate)
Rf Value Expected to be in the range of 0.3-0.5

Detailed Research Findings:

In practice, a small aliquot of the reaction mixture is spotted onto the TLC plate alongside spots of the starting materials. The plate is then developed in a chamber containing the mobile phase. The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

Under UV light at 254 nm, aromatic compounds like this compound will appear as dark spots against a fluorescent background. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots are quantified by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Further visualization can be achieved using staining agents like potassium permanganate, which reacts with certain functional groups to produce colored spots.

Future Research Directions and Unexplored Avenues for 2 Chloro N 4 Hydroxyphenyl Benzamide

Further Elucidation of Specific Biological Activities and Pharmacological Properties

The benzamide (B126) class of compounds is known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai However, the specific biological activity profile of 2-Chloro-N-(4-hydroxyphenyl)benzamide remains largely uncharacterized. Future research should prioritize a systematic screening of this compound against a panel of biological targets to identify and quantify its specific activities.

Table 1: Potential Biological Activities for Investigation

Biological ActivityRationale
Anti-inflammatory Benzamide derivatives have shown potential as anti-inflammatory agents.
Antimicrobial The general class of benzamides has been explored for antimicrobial effects.
Anticancer Certain benzamide-containing compounds have demonstrated cytotoxic effects against cancer cell lines.
Antioxidant The presence of a hydroxyphenyl group suggests potential for antioxidant activity. ontosight.ai

Initial in vitro assays should be conducted to determine the compound's efficacy in these areas. For example, anti-inflammatory potential could be assessed through cyclooxygenase (COX) enzyme inhibition assays, while antimicrobial activity could be determined against a broad spectrum of bacterial and fungal strains. Anticancer activity can be initially screened against various human cancer cell lines.

Advanced Mechanistic Studies to Identify Undisclosed Molecular Targets

A significant and largely unexplored area of research for this compound is the identification of its specific molecular targets and the elucidation of its mechanism of action. While the general pharmacological activities of benzamides are known, the precise proteins, enzymes, or receptors with which this particular compound interacts are yet to be determined.

Advanced mechanistic studies could involve a variety of modern techniques:

Affinity Chromatography: To isolate potential binding partners from cell lysates.

Computational Docking Studies: To predict binding affinities and modes with known protein targets associated with inflammation, microbial growth, or cancer.

Differential Gene Expression Analysis (Transcriptomics): To understand the cellular pathways affected by the compound.

Proteomics: To identify changes in protein expression levels upon treatment with the compound.

These studies would provide a more in-depth understanding of how this compound exerts its biological effects at a molecular level, moving beyond the current general understanding of the benzamide class.

Design and Synthesis of Novel Derivates with Enhanced Specificity and Potency

The chemical structure of this compound offers several sites for modification to create novel derivatives with potentially enhanced biological activity, specificity, and improved pharmacokinetic properties. The 2-chloro and 4-hydroxyphenyl groups are key sites for functionalization that can influence the molecule's biological profile.

Future synthetic efforts could focus on:

Modification of the 2-chloro substituent: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups to probe the effect on activity.

Alteration of the 4-hydroxyphenyl ring: Introducing additional substituents on this ring to modulate electronic and steric properties, which could enhance binding to a specific target.

Derivatization of the hydroxyl group: Conversion of the hydroxyl group to an ether or ester to alter solubility and metabolic stability.

Modification of the amide linker: Exploring bioisosteric replacements for the amide bond to improve metabolic stability.

A systematic synthesis of a library of such derivatives, followed by biological screening, would be a crucial step in developing more potent and selective therapeutic candidates.

Exploration of Structure-Based Drug Design Methodologies

Once a primary biological target for this compound or its more potent derivatives is identified, structure-based drug design (SBDD) methodologies can be employed for rational optimization. This approach relies on the three-dimensional structure of the target protein, which can be determined through techniques like X-ray crystallography or cryo-electron microscopy.

The SBDD workflow would involve:

Determination of the co-crystal structure: Obtaining the crystal structure of the target protein in complex with this compound or an active derivative.

Analysis of binding interactions: Identifying the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding.

In silico design of new analogs: Using computational tools to design new molecules with modifications predicted to enhance these key interactions and improve binding affinity and specificity.

Synthesis and biological evaluation: Synthesizing the designed compounds and testing their activity to validate the computational predictions.

This iterative cycle of design, synthesis, and testing is a powerful strategy for the development of highly optimized drug candidates. The application of SBDD to the this compound scaffold is a promising, yet entirely unexplored, avenue of research.

Q & A

Q. What are the recommended methodologies for determining the crystal structure of 2-Chloro-N-(4-hydroxyphenyl)benzamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating molecular and supramolecular structures. Key steps include:

  • Crystallization : Use slow evaporation from methanol-acetic acid (5:2) solutions to obtain high-quality crystals .
  • Data Collection : Employ synchrotron or high-resolution diffractometers (e.g., Bruker D8 Venture) to collect intensity data.
  • Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling hydrogen atom placement and anisotropic displacement parameters .
  • Validation : Cross-validate results with Mercury CSD software to compare packing patterns and intermolecular interactions with similar benzamide derivatives .

Q. How can researchers optimize the synthesis of this compound?

A modified Schotten-Baumann reaction is commonly used:

  • Reaction Setup : React 4-hydroxyaniline with 2-chlorobenzoyl chloride in a biphasic system (e.g., dichloromethane/water) with NaHCO₃ as a base.
  • Purification : Recrystallize the crude product from ethanol or methanol to achieve >98% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Troubleshooting : If yields are low, consider activating the carboxylic acid group with thionyl chloride before coupling .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the 4-hydroxyphenyl (δ 6.7–7.3 ppm) and benzamide (δ 7.4–8.1 ppm) moieties .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks consistent with the molecular formula C₁₃H₁₀ClNO₂ (theoretical m/z 248.05) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm can assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the potential enzyme targets of this compound?

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial acyl carrier protein synthase (acps-pptase), leveraging structural homology with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
  • Enzyme Assays : Perform kinetic assays (e.g., NADH-coupled spectrophotometry) to validate inhibition of bacterial fatty acid biosynthesis pathways .
  • Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .

Q. What strategies resolve contradictions in reported reaction pathways or biological activities?

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace oxidation/reduction pathways and identify major products under varying conditions .
  • Data Mining : Cross-reference crystallographic data (CCDC entries) and biochemical datasets (e.g., ChEMBL) to reconcile structural-activity relationships .
  • Multivariate Analysis : Apply PCA to NMR or HPLC datasets to distinguish batch-to-batch variability from genuine mechanistic differences .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADME Prediction : Use SwissADME to estimate logP (~2.5), solubility (~0.1 mg/mL), and blood-brain barrier permeability .
  • Metabolite Identification : Simulate CYP450 metabolism (e.g., CYP2C9/3A4) with StarDrop to prioritize in vitro hepatic microsome assays .
  • Toxicity Profiling : Apply ProTox-II to predict potential skin sensitization (aligns with GHS Category 1B warnings in Safety Data Sheets) .

Methodological Notes

  • Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine dual-domain structures .
  • Synthesis Scalability : Pilot-scale reactions (>10 g) require controlled addition of reagents to prevent exothermic side reactions .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.